molecular formula C11H16Cl2N2O2 B1486666 3-Piperazin-1-yl-benzoic acid dihydrochloride CAS No. 1187931-15-2

3-Piperazin-1-yl-benzoic acid dihydrochloride

Cat. No. B1486666
M. Wt: 279.16 g/mol
InChI Key: YWKFNQMCJUDMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Piperazin-1-yl-benzoic acid dihydrochloride” is a chemical compound with the CAS Number: 1187931-15-2 . It has a molecular weight of 279.17 and its molecular formula is C11H14N2O2.2ClH . It is a pink solid and is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-Piperazin-1-yl-benzoic acid dihydrochloride” is 1S/C11H14N2O2.2ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H,14,15);2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“3-Piperazin-1-yl-benzoic acid dihydrochloride” is a pink solid . It has a molecular weight of 279.16 and its molecular formula is C11H14N2O2.2ClH .

Scientific Research Applications

Receptor Occupancy and Antagonist Potentials

3-Piperazin-1-yl-benzoic acid dihydrochloride derivatives are studied for their potential applications in treating conditions like anxiety and mood disorders. Compounds like DU 125530, which exhibit high occupancy of the human brain 5-HT(1A) receptor, are explored for their therapeutic potential. Such compounds, when well-tolerated in humans, can achieve significant receptor occupancy, indicating their potential use in clinical settings (Rabiner et al., 2002).

Antiallergic Properties

The compound picumast dihydrochloride, which is a piperazine derivative, has been tested for its influence on safety-related performance and its antiallergic properties. Studies have shown that picumast dihydrochloride does not significantly affect the performance or well-being of subjects, even in combination with ethyl alcohol. This suggests its potential as a safe antiallergic medication (Herberg, 1989).

Pharmacokinetics and Metabolic Pathways

Understanding the pharmacokinetics and metabolism of piperazine derivatives is crucial in drug development. Studies have detailed the clinical pharmacokinetics of compounds like Lu AA21004 and its major metabolites, providing insights into absorption phases, clearance, volume distribution, and half-life. Such information is vital for dosage determination and predicting the behavior of drugs in the human body (Areberg et al., 2012).

Anxiolytic Effects

Research on arylpiperazine derivatives has indicated their potential anxiolytic effects. Compounds like compounds 4p and 3o have shown promising results in behavioral and biochemical studies, suggesting a possible role in treating anxiety disorders. Their effects on the GABAergic and 5-HT systems indicate their complex mechanism of action, which can be beneficial in designing drugs with fewer side effects and higher efficacy (Kędzierska et al., 2019).

Antipsychotic Potential

Piperazine derivatives have also been studied for their antipsychotic potential. Compounds like ST2472 have shown promising results in tests like the prepulse inhibition (PPI) test, indicating their potential use in treating psychiatric disorders. Such studies help in understanding the drug's mechanism of action and its effectiveness against specific types of psychiatric symptoms (Lombardo et al., 2009).

properties

IUPAC Name

3-piperazin-1-ylbenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKFNQMCJUDMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazin-1-yl-benzoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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